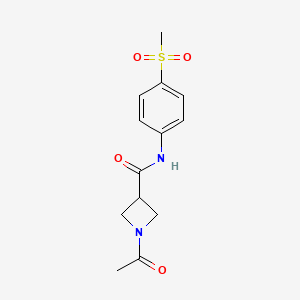

1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(6-4-11)20(2,18)19/h3-6,10H,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOADRQFJHXHUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as 3-amino-1-propanol, undergo intramolecular nucleophilic substitution under dehydrating conditions to form azetidine. For example, treatment with thionyl chloride (SOCl₂) or Burgess reagent (methylsulfonyl chloride–triethylamine complex) facilitates cyclization.

Mechanistic Insight :

The hydroxyl group of the β-amino alcohol is converted to a leaving group (e.g., tosylate or mesylate), enabling nucleophilic attack by the amine nitrogen to form the four-membered ring.

Staudinger Ketene-Imine Cycloaddition Followed by Reduction

The Staudinger reaction, traditionally used for β-lactam synthesis, involves a [2+2] cycloaddition between a ketene and an imine. Subsequent hydrogenation of the β-lactam (azetidin-2-one) over palladium on carbon (Pd/C) yields azetidine.

Example Protocol :

- Generate ketene from acetyl chloride via dehydrohalogenation using triethylamine.

- React with an imine (e.g., N-benzylideneaniline) to form trans-β-lactam.

- Hydrogenate β-lactam at 50 psi H₂ with 10% Pd/C in ethanol to saturate the ring.

Synthesis of the Carboxamide Moiety

Acid Chloride-Mediated Amidation

Activation of the carboxylic acid as an acid chloride followed by reaction with 4-(methylsulfonyl)aniline is a direct route.

Steps :

- Convert 1-acetylazetidine-3-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.

- React with 4-(methylsulfonyl)aniline (1.2 eq) in THF at 0°C.

- Add TEA (2 eq) to scavenge HCl, then warm to room temperature.

Yield Optimization :

Coupling Reagent-Assisted Amidation

Modern peptide coupling agents like HATU or EDCl/HOBt enable milder conditions.

Protocol :

- Combine 1-acetylazetidine-3-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (2 eq) in DMF.

- Add 4-(methylsulfonyl)aniline (1.1 eq) and stir at room temperature for 12 hours.

Advantages :

- Minimizes epimerization.

- Suitable for acid-sensitive substrates.

Critical Analysis of Synthetic Routes

Spectroscopic Characterization and Validation

¹H NMR :

LC-MS :

- Molecular ion peak at m/z 341.1 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily in the fields of oncology and neurology. Its structural features suggest potential interactions with various biological targets, leading to diverse therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide:

- Mechanism of Action : The compound is believed to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Specifically, it has shown activity against kinases such as VEGFR and EGFR .

-

Case Studies :

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent antiproliferative activity .

- A study conducted on a panel of 58 cancer cell lines revealed that the compound exhibited broad-spectrum antiproliferative activity, comparable to established chemotherapeutics like sorafenib .

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has also been explored:

- Cholinesterase Inhibition : Research indicates that derivatives of this compound may act as inhibitors of acetylcholinesterase, suggesting applicability in Alzheimer's disease treatment .

- Case Studies :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anticancer | HCT-116 (colon cancer) | Significant cytotoxicity | 2022 |

| Neuroprotective | Acetylcholinesterase | Inhibition observed | 2023 |

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

Pathways: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Comparison Table

Key Differences and Implications

Core Ring Structure: The azetidine core in the target compound introduces ring strain, which may enhance binding affinity to rigid enzyme pockets compared to six-membered piperidine or tetrahydropyridine analogs . However, this strain could reduce metabolic stability.

Substituent Positioning :

- The target compound’s 4-(methylsulfonyl)phenyl group is para-substituted, whereas analogs in the patent feature meta-substituted sulfonyl groups (e.g., 3-(methylsulfonyl)phenyl). Para substitution may optimize steric and electronic interactions with target proteins.

Functional Groups: The acetyl group on the azetidine nitrogen distinguishes it from patent compounds bearing propyl or hydroxyl groups. Acetylation could reduce oxidative metabolism but may increase susceptibility to hydrolysis.

Hypothesized Pharmacological Properties

- Target Selectivity : The azetidine core may favor binding to enzymes with compact active sites (e.g., cyclin-dependent kinases) over bulkier targets addressed by piperidine derivatives.

- Solubility : The para-substituted sulfonyl group likely improves aqueous solubility compared to meta-substituted analogs, as seen in piperidine derivatives .

- Metabolic Stability : The acetyl group could reduce hepatic clearance via cytochrome P450 enzymes compared to alkyl-substituted patent compounds.

Biological Activity

1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, alongside relevant research findings and case studies.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets, influencing various biological pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing azetidine rings have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies suggest that modifications to the azetidine structure can enhance antimicrobial efficacy .

Anticancer Properties

This compound has been investigated for its potential anticancer activity. Preliminary studies reveal that compounds with an acetyl group show increased potency against cancer cell lines. For example, related compounds demonstrated significant inhibitory effects on cancer cell proliferation in vitro, suggesting a promising avenue for further exploration in cancer therapy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving L929 cells, various derivatives were tested to evaluate their cytotoxic effects. The results indicated that certain concentrations of the compound led to increased cell viability, while higher concentrations resulted in cytotoxicity. The following table summarizes the cytotoxicity results:

| Compound | Concentration (µM) | 24h Viability (%) | 48h Viability (%) |

|---|---|---|---|

| 1 | 200 | 77 | 68 |

| 2 | 150 | 89 | 104 |

| 3 | 100 | 92 | 92 |

| 4 | 50 | 74 | 67 |

| 5 | 25 | 97 | 103 |

Note : Higher percentages indicate increased metabolic activity and cell viability .

Case Studies

Several studies have highlighted the potential of azetidine derivatives in drug development:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives against resistant strains of Staphylococcus aureus. Results showed that modifications to the azetidine ring significantly enhanced antimicrobial potency compared to standard antibiotics like ciprofloxacin .

- Cytotoxic Effects : In another investigation involving cancer cell lines (A549 and HepG2), certain derivatives exhibited over 100% cell viability at specific concentrations, indicating a potential dual role as both an anticancer agent and a cytotoxic compound depending on dosage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.